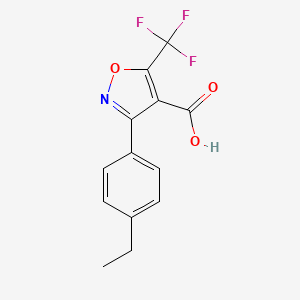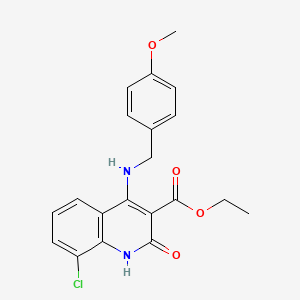
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Attachment of the 4-Methoxybenzylamino Group: The 4-methoxybenzylamino group can be attached through nucleophilic substitution reactions involving the corresponding amine and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.
類似化合物との比較
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the 4-methoxybenzyl group.
Ethyl 8-chloro-4-((4-hydroxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a hydroxy group instead of a methoxy group.
Ethyl 8-chloro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a methyl group instead of a methoxy group.
These comparisons highlight the unique structural features and potential differences in biological activities of this compound.
特性
分子式 |
C20H19ClN2O4 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
ethyl 8-chloro-4-[(4-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-9-13(26-2)10-8-12)14-5-4-6-15(21)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChIキー |
MJBXHYQLYNPMCA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117850.png)

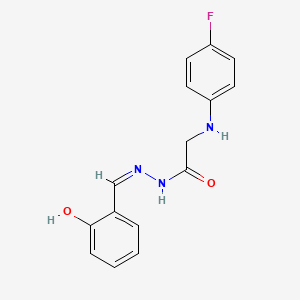
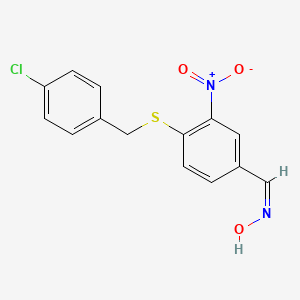
![9-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14117862.png)
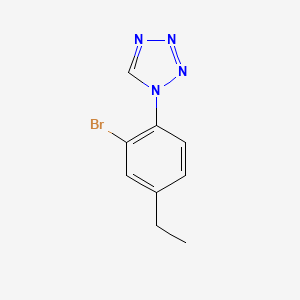
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![6-[(16,17-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14117885.png)


![1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester](/img/structure/B14117896.png)
